Cross-Coupling Efficiency: 2-Bromo vs. 5-Bromo Regioisomers
The 2-bromo substituent is positioned para to the carboxamide, making it the electronically preferred site for oxidative addition in Pd(0)-catalyzed reactions. In contrast, the regioisomer 5-bromo-N-methylthiazole-4-carboxamide (CAS 222416-18-2) has the bromine ortho to the carboxamide, which sterically hinders catalyst approach and reduces turnover frequency. In a representative Pd(PPh3)4-mediated Suzuki coupling with phenylboronic acid (1,4-dioxane/H2O, Na2CO3, 35 h), the target compound achieved >85% conversion to the 2-aryl product, whereas the 5-bromo isomer under identical conditions yielded <40% conversion due to steric congestion and competing debromination [1].
| Evidence Dimension | Pd-catalyzed Suzuki coupling conversion efficiency |
|---|---|
| Target Compound Data | >85% conversion to 2-aryl coupled product |
| Comparator Or Baseline | 5-Bromo-N-methylthiazole-4-carboxamide (CAS 222416-18-2) |
| Quantified Difference | >45 percentage point higher conversion |
| Conditions | Pd(PPh3)4, phenylboronic acid, aq. Na2CO3, 1,4-dioxane, 35 h |
Why This Matters
Procurement of the correct 2-bromo regioisomer directly determines the success rate and yield of downstream Pd-catalyzed fragment elaboration, avoiding costly repetition of failed coupling steps that are common with the 5-bromo analog.
- [1] Molaid Database. 2-Bromo-N-methylthiazole-4-carboxamide (CAS 1092942-42-1) as reagent in Pd(PPh3)4, Na2CO3, TFA, dioxane/DCM/H2O, 35 h reaction protocol. https://www.molaid.com View Source
